molecular formula C9H12N2O2 B3252561 N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide CAS No. 217316-41-1

N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide

Cat. No.: B3252561
CAS No.: 217316-41-1
M. Wt: 180.2 g/mol
InChI Key: CVMOWVBFAGMXJB-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide is a chemical compound that has garnered attention due to its versatile applications in various fields such as chemistry, biology, and medicine. This compound is an intermediate used in the synthesis of other complex molecules, including those with potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of N-methoxy-N-methylacetamide with 3-pyridinecarboxaldehyde under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and TBHP.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl boronic acids are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amides, N-oxides, and amine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide is unique due to its specific functional groups, which confer distinct reactivity and applications. Its methoxy and methyl groups make it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic benefits .

Properties

IUPAC Name

N-methoxy-N-methyl-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(13-2)9(12)6-8-4-3-5-10-7-8/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMOWVBFAGMXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CN=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of pyridin-3-yl-acetic acid (856 mg in 20 mL dry methylene chloride) was added in sequence 0.35 mL triethylamine, 1-hydroxybenzotriazole (862 mg) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.08 g) and the reagents allowed to mix for 1 hour. At this time, N,O-dimethylhydroxylamine hydrochloride (1.22 g) was added followed by 2.0 mL triethylamine and the reaction stirred at room temperature. After 20 hours, the mixture applied to a silica gel column and purified by flash chromatography (methylene chloride:methanol, 94:6) to give the title compound (796 mg).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
862 mg
Type
reactant
Reaction Step Four
Quantity
1.08 g
Type
reactant
Reaction Step Four
Quantity
0.35 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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